![molecular formula C10H9ClN2O2S B2701386 6-acetyl-2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 730976-52-0](/img/structure/B2701386.png)
6-acetyl-2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-acetyl-2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one” belongs to a class of compounds known as thieno[2,3-d]pyrimidin-4(3H)-ones . These compounds have been synthesized and screened against Mycobacteria as potential antitubercular agents .
Synthesis Analysis
Thieno[2,3-d]pyrimidin-4(3H)-ones were designed and synthesized as part of a program to develop new antitubercular agents . An efficient method for the synthesis of functionalized thieno[2,3-d]pyrimidines from 5-acetyl-6-aminopyrimidine-4(3H)-thiones and a series of reagents containing an active chloromethylene fragment has been developed .Molecular Structure Analysis
While specific structural analysis for “this compound” is not available, similar compounds such as 2H- and 2-(p-tolylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4-ones have been investigated by X-ray diffraction .Chemical Reactions Analysis
Thieno[2,3-d]pyrimidin-4(3H)-ones have been screened against Mycobacteria as potential antitubercular agents . The active compounds were studied for their antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Synthesis and Antimicrobial Activity of New Pyridothienopyrimidines and Pyridothienotriazines : This study involves the synthesis of pyrimidinones and triazinones from acetyl-amino-aryl-methylthieno pyridine-carboxamides. Some of these compounds were tested for their antimicrobial activities, demonstrating their potential in medicinal chemistry (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives : This research synthesized pyrimidinones and oxazinones as antimicrobial agents, showing good antibacterial and antifungal activities, comparable to standard reference drugs (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
Microwave Irradiation Synthesis
- An Efficient Synthesis of New Thiazolopyrimidinones under Microwave Irradiation : Demonstrates the use of microwave irradiation in synthesizing bioactive thiazolopyrimidinones, a technique that enhances the efficiency and speed of chemical synthesis processes (Djekou, Gellis, El-Kashef, & Vanelle, 2006).
Anticancer and Anti-Inflammatory Agents
- Synthesis and Biological Evaluation of Novel Pyrazolopyrimidines Derivatives : This research explores the synthesis of pyrazolopyrimidines and their evaluation as anticancer and anti-5-lipoxygenase agents, highlighting their potential in cancer therapy and inflammation treatment (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Acylation and Cycloaddition Reactions
- Acylation of a 6-(Methylamino)-5-nitrosopyrimidine and 1,3-Dipolar Cycloaddition : This study discusses the acylation of nitrosopyrimidine and the subsequent cycloaddition reactions, essential for developing new chemical entities in medicinal chemistry (Steinlin & Vasella, 2009).
Cyanoacetylation of Aminopyrimidines
- C-and N-cyanoacetylation of 6-Aminopyrimidines : This research involves the cyanoacetylation of aminopyrimidines, a key reaction in the synthesis of various biologically active compounds (Quiroga, Trilleras, Gálvez, Insuasty, Abonía, Nogueras, Cobo, & Marchal, 2008).
Mecanismo De Acción
Propiedades
IUPAC Name |
6-acetyl-2-(chloromethyl)-5-methyl-3H-thieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2S/c1-4-7-9(15)12-6(3-11)13-10(7)16-8(4)5(2)14/h3H2,1-2H3,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNMQNDBYWKYQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC(=N2)CCl)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

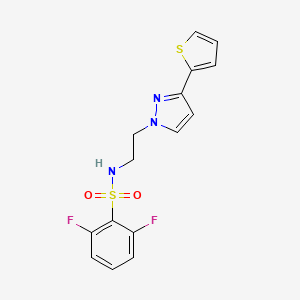
![3-methoxy-1-methyl-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2701305.png)
![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2701307.png)
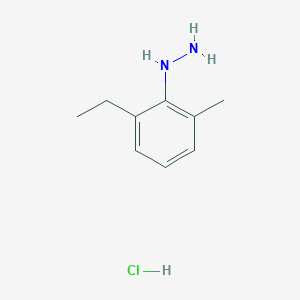
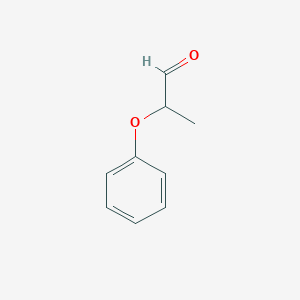
![N-(1,3-benzodioxol-5-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2701312.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-[(3-nitrophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide](/img/structure/B2701313.png)

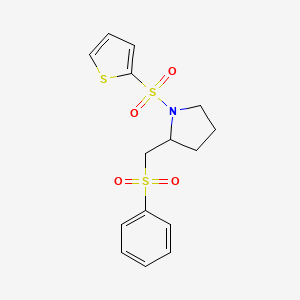
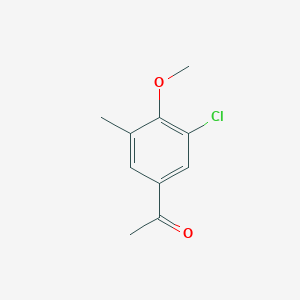
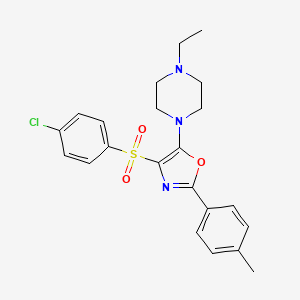
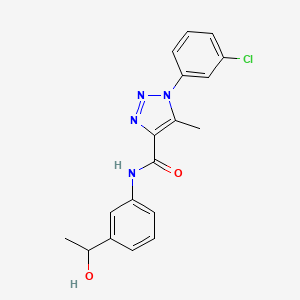
![2-(benzo[d]thiazol-2-yl)-7,8-dimethoxyphthalazin-1(2H)-one](/img/structure/B2701323.png)
